4-(acetylamino)-N-(sec-butyl)-2-chloro-N-(pyridin-3-ylmethyl)benzamide
Overview
Description
4-(acetylamino)-N-(sec-butyl)-2-chloro-N-(pyridin-3-ylmethyl)benzamide, also known as ABT-702, is a small molecule inhibitor that has been extensively studied for its potential in treating various diseases. This compound has shown promising results in preclinical studies and has the potential to be developed into a therapeutic drug.
Mechanism of Action
4-(acetylamino)-N-(sec-butyl)-2-chloro-N-(pyridin-3-ylmethyl)benzamide works by inhibiting the enzyme adenosine kinase, which is responsible for the breakdown of adenosine. By inhibiting adenosine kinase, 4-(acetylamino)-N-(sec-butyl)-2-chloro-N-(pyridin-3-ylmethyl)benzamide increases the levels of adenosine, which has anti-inflammatory and immunomodulatory effects.
Biochemical and Physiological Effects:
4-(acetylamino)-N-(sec-butyl)-2-chloro-N-(pyridin-3-ylmethyl)benzamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. Additionally, 4-(acetylamino)-N-(sec-butyl)-2-chloro-N-(pyridin-3-ylmethyl)benzamide has been shown to inhibit the proliferation of various cancer cell lines.
Advantages and Limitations for Lab Experiments
4-(acetylamino)-N-(sec-butyl)-2-chloro-N-(pyridin-3-ylmethyl)benzamide has several advantages for lab experiments, including its relatively low cost and easy synthesis. However, it also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several potential future directions for research on 4-(acetylamino)-N-(sec-butyl)-2-chloro-N-(pyridin-3-ylmethyl)benzamide. One area of interest is its potential as a treatment for multiple sclerosis, as it has been shown to reduce the severity of symptoms in animal models. Additionally, 4-(acetylamino)-N-(sec-butyl)-2-chloro-N-(pyridin-3-ylmethyl)benzamide may have potential as a treatment for other autoimmune diseases, such as rheumatoid arthritis. Another potential area of research is its use as an adjuvant therapy for cancer, as it has been shown to enhance the efficacy of chemotherapy drugs. Finally, further research is needed to better understand the potential side effects and toxicity of 4-(acetylamino)-N-(sec-butyl)-2-chloro-N-(pyridin-3-ylmethyl)benzamide, particularly at higher doses.
Scientific Research Applications
4-(acetylamino)-N-(sec-butyl)-2-chloro-N-(pyridin-3-ylmethyl)benzamide has been extensively studied for its potential in treating various diseases, including multiple sclerosis, rheumatoid arthritis, and cancer. It has been shown to have anti-inflammatory, immunomodulatory, and antiproliferative effects, making it a promising candidate for drug development.
properties
IUPAC Name |
4-acetamido-N-butan-2-yl-2-chloro-N-(pyridin-3-ylmethyl)benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c1-4-13(2)23(12-15-6-5-9-21-11-15)19(25)17-8-7-16(10-18(17)20)22-14(3)24/h5-11,13H,4,12H2,1-3H3,(H,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCUGQVQWFXOTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(CC1=CN=CC=C1)C(=O)C2=C(C=C(C=C2)NC(=O)C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(acetylamino)-N-(sec-butyl)-2-chloro-N-(pyridin-3-ylmethyl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.